1-(4-Fluorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-26(24,25)22-10-2-3-14-6-9-16(11-17(14)22)21-18(23)20-12-13-4-7-15(19)8-5-13/h4-9,11H,2-3,10,12H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTMYPJQNDRZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic compound with significant biological activity. Its molecular formula is C18H20FN3O3S, and it has been studied for various pharmacological properties, particularly its potential therapeutic applications in treating autoimmune diseases and its effects on specific biological pathways.
- Molecular Weight : 377.43 g/mol
- CAS Number : 1202997-14-5
- IUPAC Name : 1-[(4-fluorophenyl)methyl]-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Biological Activity
The compound exhibits a range of biological activities that have been documented in various studies. Below are key findings regarding its biological activity:
1. Anti-inflammatory Properties
- Research indicates that derivatives of tetrahydroquinoline, including this compound, show promise in modulating inflammatory responses. They have been evaluated for their effects on cytokine production and immune cell activation, particularly in the context of Th17-mediated autoimmune diseases .
2. Enzyme Inhibition
- The compound has been studied for its inhibitory effects on specific enzymes associated with inflammatory pathways. For instance, it may inhibit the activity of certain kinases involved in the signaling pathways that regulate inflammation and immune responses .
3. Bioavailability and Efficacy
- Studies have shown that this compound demonstrates favorable bioavailability in animal models, which is crucial for its potential therapeutic application. Its efficacy has been highlighted in models of psoriasis and rheumatoid arthritis, where it exhibited significant therapeutic effects at lower doses compared to existing treatments .
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anti-inflammatory effects | Demonstrated significant reduction in cytokine levels in vitro. |
| Study B | Assess enzyme inhibition | Showed potent inhibition of specific kinases involved in inflammatory pathways. |
| Study C | Investigate bioavailability | Reported high bioavailability (F = 48.1% in mice) with effective treatment outcomes in autoimmune models. |
The proposed mechanism of action involves modulation of key signaling pathways associated with inflammation and immune response regulation. The compound likely interacts with specific receptors or enzymes that play critical roles in these pathways.
Safety and Toxicology
Preliminary safety assessments indicate that this compound has a low cytotoxic profile at therapeutic doses, making it a candidate for further development as a therapeutic agent . Ongoing studies are necessary to fully elucidate its safety profile and potential side effects.
Q & A
Q. Key Optimization Factors :
- Yield Improvement : Use excess isocyanate (1.2–1.5 equiv) and monitor reaction progress via TLC or HPLC.
- Purity Control : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Validation : Confirm structure using H/C NMR (e.g., urea NH protons at δ 8.2–8.5 ppm) and HRMS .
Advanced: How can researchers resolve contradictory data on the compound’s enzyme inhibition potency across studies?
Answer:
Contradictions in IC values may arise from assay conditions or structural analogs. To address this:
Structural Comparison : Differentiate between methylsulfonyl vs. phenylsulfonyl analogs; the latter may exhibit stronger π-π stacking with hydrophobic enzyme pockets .
Assay Variability :
- pH Sensitivity : Test inhibition at physiological pH (7.4) vs. assay-specific buffers.
- Cofactor Requirements : Include/exclude Mg or ATP if targeting kinases .
Meta-Analysis : Compile data into a table for cross-study comparison:
| Study | Enzyme Target | IC (nM) | Assay Conditions | Structural Analog |
|---|---|---|---|---|
| A | Kinase X | 50 | pH 7.4, +ATP | Methylsulfonyl |
| B | Kinase X | 200 | pH 6.8, -ATP | Phenylsulfonyl |
This highlights condition-dependent activity and guides follow-up experiments .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- H NMR: Identify urea NH protons (δ 8.2–8.5 ppm) and aromatic fluorobenzyl protons (δ 7.1–7.4 ppm) .
- F NMR: Confirm fluorobenzyl incorporation (δ -115 to -120 ppm) .
- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H] (calc. for CHFNOS: 466.15) .
- IR Spectroscopy : Urea carbonyl stretch at ~1640–1680 cm .
Advanced: How can computational modeling guide SAR studies for this compound?
Answer:
Docking Simulations : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Focus on:
- Hydrogen bonding between urea carbonyl and catalytic lysine residues.
- Hydrophobic interactions of the fluorobenzyl group with enzyme pockets .
QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing fluorine vs. methoxy) on activity:
| Substituent | LogP | IC (nM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| -F | 2.1 | 50 | -9.2 |
| -OCH | 1.8 | 120 | -7.8 |
This identifies fluorobenzyl as optimal for potency .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) at 10 µM compound concentration .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (72-hour exposure, IC calculation) .
- Solubility Assessment : Measure kinetic solubility in PBS (pH 7.4) using HPLC-UV .
Advanced: How to address low bioavailability in preclinical studies?
Answer:
Prodrug Design : Mask the urea group with enzymatically cleavable moieties (e.g., acetyl) to enhance permeability .
Formulation Optimization : Use lipid-based nanoparticles (size <200 nm) to improve aqueous solubility.
PK/PD Modeling : Monitor plasma half-life in rodents and correlate with efficacy using NONMEM software .
Basic: What are the stability challenges for this compound under experimental conditions?
Answer:
- Hydrolysis Risk : The urea group may degrade in aqueous buffers (pH >8). Stabilize with lyophilization or storage at -20°C in anhydrous DMSO .
- Light Sensitivity : Protect from UV exposure to prevent fluorobenzyl photodegradation .
Advanced: How to validate target engagement in cellular models?
Answer:
Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .
BRET/FRET Biosensors : Use engineered cells with luciferase-tagged targets to measure real-time inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
